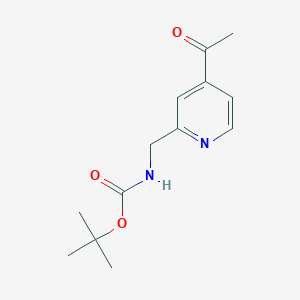
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol is an organic compound characterized by the presence of an oxetane ring and a hydroxyl group The compound is notable for its chiral center, which imparts specific stereochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the hydroxyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. Subsequent reduction or hydrolysis steps can introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxetane ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring may also interact with enzymes or receptors, modulating their function. Detailed pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemical properties.
(1S)-1-(3-ethyloxetan-3-yl)ethan-1-ol: A similar compound with an ethyl group instead of a methyl group.
(1S)-1-(3-methyloxetan-3-yl)propan-1-ol: A compound with a longer carbon chain.
Uniqueness
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both an oxetane ring and a hydroxyl group
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(1S)-1-(3-methyloxetan-3-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
Clave InChI |
KNDIWOLRRBGYHQ-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1(COC1)C)O |
SMILES canónico |
CC(C1(COC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


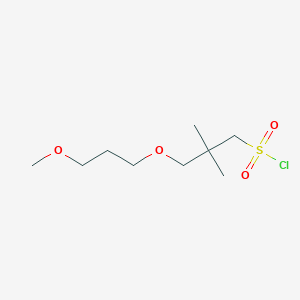

![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
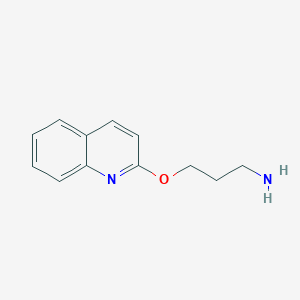
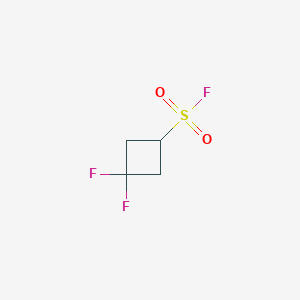

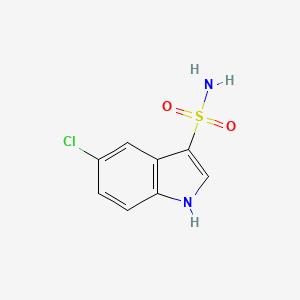
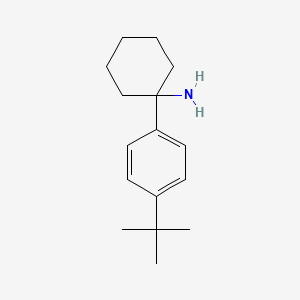
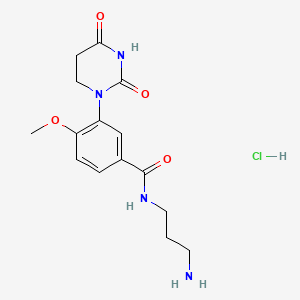
![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)


